molecular formula C13H20N2O2 B2452392 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide CAS No. 2411242-51-6

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide

Cat. No. B2452392
CAS RN: 2411242-51-6
M. Wt: 236.315
InChI Key: HMVNBQFCYSSTOK-UHFFFAOYSA-N
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Description

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide, also known as BDA-410, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a vital protein that regulates cell growth, division, and survival. BDA-410 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer.

Mechanism of Action

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide targets the PP2A protein, which is a critical regulator of cell growth and division. PP2A is involved in several cellular processes, including DNA replication, cell cycle progression, and apoptosis. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide binds to the catalytic subunit of PP2A, inhibiting its activity and leading to the accumulation of phosphorylated proteins. This, in turn, triggers a cascade of events that ultimately results in cell death.
Biochemical and Physiological Effects
4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been shown to inhibit cancer cell migration and invasion, suggesting that it may also have anti-metastatic properties. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide is a potent inhibitor of PP2A, making it a useful tool for studying the role of this protein in cellular processes. However, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has some limitations in lab experiments. For example, it is a small molecule inhibitor, which means that it may have off-target effects. Additionally, 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has poor solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective PP2A inhibitors. Another area of interest is the investigation of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide as a potential cancer treatment.

Synthesis Methods

The synthesis of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide involves a multi-step process that starts with the reaction of N,N-dimethylcyclohexane-1-carboxamide with but-2-ynoyl chloride in the presence of a base. The resulting product is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis of 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In vitro studies have shown that 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide inhibits the growth and survival of cancer cells by inducing apoptosis, a type of programmed cell death. 4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

4-(but-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-12(16)14-11-8-6-10(7-9-11)13(17)15(2)3/h10-11H,6-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVNBQFCYSSTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-2-ynoylamino)-N,N-dimethylcyclohexane-1-carboxamide

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